2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide

Description

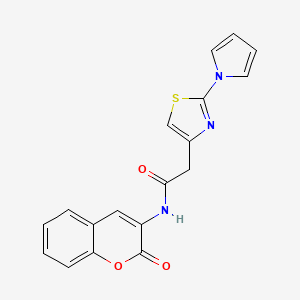

The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide is a hybrid heterocyclic molecule combining coumarin, thiazole, and pyrrole moieties. Its structure features:

- Coumarin core: A 2-oxo-2H-chromen-3-yl group, known for its biological activities, including anticoagulant and anti-inflammatory properties .

- Thiazole ring: A five-membered ring containing nitrogen and sulfur atoms, contributing to diverse pharmacological effects .

- Acetamide linker: Connects the coumarin and thiazole-pyrrole units, modulating solubility and reactivity .

Properties

IUPAC Name |

N-(2-oxochromen-3-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c22-16(10-13-11-25-18(19-13)21-7-3-4-8-21)20-14-9-12-5-1-2-6-15(12)24-17(14)23/h1-9,11H,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCVPICNTKBAHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)CC3=CSC(=N3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide represents a novel class of bioactive compounds that have garnered attention due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 318.36 g/mol. The structure incorporates a thiazole moiety, a pyrrole ring, and a chromenyl group, which are known for their diverse biological activities.

Antitumor Activity

Research indicates that compounds containing thiazole and pyrrole rings exhibit significant antitumor properties. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. A study reported that thiazole-based compounds can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 1.98 ± 1.22 | Apoptosis via ROS |

| Compound B | HeLa (cervical cancer) | 1.61 ± 1.92 | Caspase activation |

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. In a series of experiments, certain thiazole-integrated compounds demonstrated effective suppression of seizures in animal models, suggesting potential for treating epilepsy . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring significantly enhance anticonvulsant efficacy.

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using the phosphomolybdenum method, with results indicating that it exhibits significant free radical scavenging activity. This property is attributed to the presence of hydroxyl groups in the chromenyl structure, which contribute to its ability to neutralize reactive oxygen species .

Study 1: Antitumor Efficacy

A recent study synthesized various thiazole-containing compounds and tested their efficacy against human cancer cell lines. The results showed that the compound exhibited potent cytotoxic effects against both MCF-7 and HeLa cells, with mechanisms involving apoptosis and cell cycle arrest .

Study 2: Anticonvulsant Screening

In another investigation, several thiazole derivatives were subjected to anticonvulsant screening using the maximal electroshock seizure test in mice. The results indicated that specific structural modifications led to enhanced protective effects against seizures .

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the coumarin core, thiazole substituents, and acetamide-linked groups. Below is a detailed comparison:

Structural Analogues of Coumarin-Linked Thiazole Acetamides

Key Observations:

Thiazole Substitution : The target compound uniquely incorporates a pyrrole-substituted thiazole, unlike analogs where the thiazole is unsubstituted (e.g., 5 , 6a ) or absent (e.g., 15 , 18 ). This substitution may enhance electronic interactions and binding specificity .

The target compound’s pyrrole-thiazole motif could synergize coumarin’s anti-inflammatory properties with improved target affinity .

Synthetic Yield: Yields for similar compounds range from 20–89%, depending on substituent complexity. Pyrrole’s reactivity might lower the target compound’s yield compared to simpler amines (e.g., methylamino in 6a) .

Physicochemical and Spectroscopic Comparisons

- IR Spectroscopy :

- NMR Spectroscopy: The coumarin C4-H proton in the target compound would resonate at δ ~8.12 ppm, similar to 5 and 6a . Pyrrole protons (δ ~6.5–7.5 ppm) and thiazole CH (δ ~8.6 ppm) would distinguish it from non-pyrrole analogs .

Pharmacological Potential

- Coumarin-Thiazole Hybrids : Compounds like 5 and 6a demonstrate that the coumarin-thiazole framework is versatile for drug design, particularly in metabolic and oncological disorders .

- Pyrrole Contribution: Pyrrole’s planar structure and electron-rich nature may improve DNA intercalation or enzyme inhibition compared to non-aromatic substituents (e.g., piperazine in 18) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.